molecular formula C5H4O2 B129913 3-Furaldehyde CAS No. 498-60-2

3-Furaldehyde

Cat. No.: B129913
CAS No.: 498-60-2
M. Wt: 96.08 g/mol
InChI Key: AZVSIHIBYRHSLB-UHFFFAOYSA-N
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Description

3-Furaldehyde (CAS: 498-60-2), also known as furan-3-carbaldehyde, is a heterocyclic aldehyde with the molecular formula C₅H₄O₂ and a molecular weight of 96.08 g/mol. Structurally, it consists of a furan ring substituted with an aldehyde group at the 3-position. It is a colorless to yellow liquid at room temperature, with a boiling point of 145.3°C and a density of 1.145 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of furan-3-carbaldehyde typically involves the oxidation of furan derivatives under controlled conditions. The specific methods and catalysts used can vary, but the goal is to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide is commonly used as an oxidizing agent.

    Reduction: Borane-tetrahydrofuran complex is used for reduction reactions.

    Substitution: Halogens like bromine and chlorine are used for halogenation reactions.

Major Products:

    Oxidation: Furan-3-carboxylic acid.

    Reduction: Furan-3-methanol.

    Substitution: Polyhalogenated furan derivatives.

Scientific Research Applications

Pharmaceutical Applications

3-Furaldehyde plays a critical role in the synthesis of various pharmaceutical compounds. Notably, it is utilized as a precursor in the synthesis of Salvinorin A, a neoclerodane diterpene with significant pharmacological properties . The compound's ability to act as a building block for more complex molecules makes it valuable in medicinal chemistry.

Key Pharmaceutical Uses:

  • Synthesis of Salvinorin A : A potent psychoactive compound used in research and potential therapeutic applications.
  • Antimicrobial Properties : Research indicates that this compound exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Chemical Synthesis

As a versatile intermediate, this compound is employed in the synthesis of various furan derivatives and other organic compounds. Its reactivity allows for the introduction of diverse functional groups, facilitating the creation of complex chemical structures.

Synthesis Applications:

  • Furan Derivatives : It can be converted into furan and other derivatives through catalytic processes, which are essential in producing solvents and polymers .
  • Polymer Production : Through hydrogenation, this compound can be transformed into furfuryl alcohol, which is used to produce furan resins applied in thermoset polymer composites and coatings .

Material Science

In material science, this compound's derivatives are explored for their potential use in creating bio-based materials. The renewable nature of its source (lignocellulosic biomass) positions it as an eco-friendly alternative to petroleum-based chemicals.

Material Science Applications:

  • Biodegradable Plastics : Research into polymers derived from this compound suggests potential for developing biodegradable plastics that could reduce environmental impact .
  • Adhesives and Coatings : The compound's derivatives are being studied for use in adhesives and coatings due to their favorable mechanical properties and biodegradability .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various applications:

StudyApplicationFindings
Synthesis of DerivativesDeveloped methods for synthesizing novel derivatives that can serve as starting materials for complex organic compounds.
Antimicrobial ResearchShowed that this compound exhibits significant antimicrobial activity against multiple bacterial strains.
Polymer ChemistryInvestigated the use of furfuryl alcohol derived from this compound in producing thermoset resins with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of furan-3-carbaldehyde and its derivatives involves interactions with biological molecules, leading to the inhibition of microbial growth. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Furaldehyde (Furfural)

Key Differences :

Property 3-Furaldehyde 2-Furaldehyde (Furfural)
Aldehyde Position 3-position on furan ring 2-position on furan ring
Boiling Point 145.3°C 161.7°C
Bio-oil Abundance ~10% in vine prunings Dominant in lignocellulosic biomass pyrolysis
Applications Specialty synthesis Industrial resins, solvents
  • Reactivity : The aldehyde group’s position influences electrophilic substitution patterns. For example, 2-Furaldehyde is more reactive in condensation reactions due to steric and electronic effects .

Functional Group Derivatives: 5-Hydroxymethylfurfural (HMF)

Key Differences :

Property This compound 5-Hydroxymethylfurfural (HMF)
Structure Aldehyde at 3-position Hydroxymethyl at 5-position
Molecular Weight 96.08 g/mol 126.11 g/mol
Applications Solvent, synthesis Biofuel precursor, food industry
  • Stability : HMF’s hydroxymethyl group enhances thermal stability, making it suitable for high-temperature processes, whereas this compound requires stabilization .

Aromatic Aldehydes: 3-Chlorobenzaldehyde

Key Differences :

Property This compound 3-Chlorobenzaldehyde
Ring Type Heterocyclic (furan) Aromatic (benzene)
Electron Effects Electron-rich due to oxygen Electron-withdrawing chlorine
Hazards Flammable Skin/eye irritant
  • Synthetic Utility : 3-Chlorobenzaldehyde is used in pharmaceuticals, while this compound’s furan ring enables heterocyclic chemistry .

Comparison in Bio-oil Context

This compound is a major component in bio-oils derived from agricultural waste (Table 1):

Feedstock This compound Content (%) Competing Aldehydes
Vine prunings 10.71 Phenol (10.75%), Guaiacol (6.74%)
Cornus officinalis 9.21 5-Hydroxymethylfurfural (16.48%)
  • Oxygen Content : Bio-oils rich in this compound have high oxygen content (~30–40%), limiting their direct use as fuels but making them valuable for chemical extraction .

Conformational and Spectroscopic Insights

Microwave spectroscopy studies reveal that this compound exists in two conformers:

  • Trans-Conformer : More stable (88% abundance), with the aldehyde group opposite the furan oxygen .
  • Cis-Conformer : Less stable (12% abundance), higher energy by ~5 kJ/mol .

In contrast, 2-Furaldehyde’s rigid structure lacks such conformational flexibility, impacting its reactivity in catalytic processes .

Biological Activity

3-Furaldehyde, also known as this compound or furan-3-carbaldehyde, is an organic compound with the molecular formula C5H4O2C_5H_4O_2. It is a furan derivative that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of this compound, supported by various studies and findings.

This compound possesses a furan ring substituted with a formyl group at the 3-position. Its structure is crucial for its biological activity, influencing its interactions with biological molecules. The compound is characterized by its aromatic nature and reactivity due to the aldehyde functional group.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness against bacteria and fungi, which can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

2. Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

3. Antioxidant Properties
The compound exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS).

4. Potential Anticancer Activity
Emerging evidence suggests that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models, although further research is needed to elucidate its mechanisms of action.

The biological activities of this compound are mediated through several mechanisms:

  • Cell Signaling Modulation : this compound interacts with various signaling pathways, including MAPK (mitogen-activated protein kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma), affecting cellular responses to inflammation and oxidative stress .
  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial metabolism, contributing to its antimicrobial and anti-inflammatory effects .
  • Radical Scavenging : Its antioxidant activity arises from the ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi ,
Anti-inflammatoryInhibits pro-inflammatory cytokines ,
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cells ,

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various furan derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/mL. The mechanism was linked to membrane disruption and metabolic interference .

Case Study: Anti-inflammatory Effects

A study on the anti-inflammatory effects of this compound demonstrated that treatment with this compound reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in managing inflammatory diseases .

Toxicological Considerations

While this compound exhibits beneficial biological activities, it is essential to consider its toxicological profile. Studies indicate that high concentrations can be cytotoxic, leading to cell death in certain contexts . Furthermore, it has been classified as potentially genotoxic based on in vitro assays, necessitating caution in its application .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 3-Furaldehyde in laboratory settings?

this compound is commonly synthesized via catalytic oxidation of furan derivatives or cyclization of precursor aldehydes. A widely cited method involves the acid-catalyzed cyclization of pentose sugars under controlled dehydration conditions, yielding this compound as a key intermediate. Researchers should optimize reaction parameters (e.g., temperature, pH, catalyst type) to enhance yield, as minor variations can lead to byproducts like 2-Furaldehyde. Analytical validation using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) is critical to confirm purity and structure .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 270 nm is recommended for quantifying this compound in aqueous solutions. For volatile matrices, GC-MS with a polar capillary column (e.g., DB-WAX) provides high sensitivity and specificity. Researchers must calibrate instruments using certified reference standards and account for matrix effects (e.g., solvent interactions) to avoid false positives. NIST Chemistry WebBook provides validated spectral data for cross-referencing .

Q. How can researchers mitigate instability issues during this compound storage?

this compound degrades under light, moisture, and elevated temperatures. Best practices include storage in amber glass vials at 2–8°C under inert gas (e.g., nitrogen). For long-term stability, lyophilization or addition of stabilizers (e.g., hydroquinone) is advised. Regular stability testing via accelerated aging studies (40°C/75% relative humidity) is critical to establish shelf-life parameters .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s electrophilic reactivity in biological systems?

To investigate this compound’s electrophilic adduct formation (e.g., with DNA or proteins), use in vitro assays such as:

  • LC-MS/MS : To detect adducts in cell lysates.
  • Fluorescence quenching assays : For real-time monitoring of protein binding.
    Control experiments must include competitive inhibitors (e.g., glutathione) to validate specificity. Dose-response studies should employ logarithmic concentration ranges (0.1–10 mM) to identify thresholds for cytotoxic effects .

Q. How can contradictory data on this compound’s genotoxicity be resolved?

Discrepancies in genotoxicity studies often arise from variations in experimental models (e.g., bacterial vs. mammalian cells) or exposure durations. To resolve these:

  • Conduct parallel assays using standardized models (e.g., Ames test + Comet assay).
  • Validate findings with in vivo micronucleus tests in rodents.
  • Apply benchmark dose (BMD) modeling to harmonize dose-response interpretations across studies .

Q. What mechanistic insights can computational models provide for this compound’s metabolic pathways?

Density functional theory (DFT) simulations predict this compound’s metabolic intermediates, such as its oxidation to 3-furoic acid. Molecular docking studies reveal potential enzyme targets (e.g., aldehyde dehydrogenases). Researchers should cross-validate computational results with isotopic tracing (e.g., ¹³C-labeled this compound) in hepatic microsomal assays .

Q. How should researchers design studies to evaluate this compound’s role in natural product synthesis?

For synthesizing derivatives like Salvinorin A:

  • Use retrosynthetic analysis to identify key intermediates.
  • Optimize regioselective reactions (e.g., Friedel-Crafts alkylation) to avoid furan ring side reactions.
  • Characterize products via X-ray crystallography to confirm stereochemistry. Reference synthetic protocols from peer-reviewed journals, avoiding non-validated commercial methods .

Q. Data Interpretation and Methodological Challenges

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity of this compound?

  • Probit analysis : To calculate LC₅₀ values.
  • ANOVA with post-hoc tests : For comparing multiple treatment groups.
  • Hill slope modeling : To assess cooperative effects in enzyme inhibition.
    Ensure raw data is archived in repositories like Figshare for reproducibility audits .

Q. How can researchers address variability in this compound’s bioavailability across in vivo models?

  • Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data between species.
  • Measure plasma half-life and tissue distribution via LC-MS in multiple models (e.g., rodents, zebrafish).
  • Account for interspecies differences in metabolic enzyme expression (e.g., CYP450 isoforms) .

Q. What strategies validate the specificity of antibodies used in this compound-adduct detection?

  • Pre-adsorb antibodies with excess antigen to confirm signal loss.
  • Use knockout cell lines (e.g., CRISPR-Cas9-modified) to eliminate background noise.
  • Publish validation data in supplemental materials, adhering to MIAME guidelines .

Q. Tables: Key Data for Methodological Reference

Parameter Recommended Method Reference
Purity ValidationHPLC (≥99% purity threshold)
Genotoxicity ScreeningAmes Test + Comet Assay
Adduct DetectionLC-MS/MS (LOD: 0.1 ng/mL)
Computational ModelingGaussian 16 (DFT/B3LYP)

Properties

IUPAC Name

furan-3-carbaldehyde
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InChI

InChI=1S/C5H4O2/c6-3-5-1-2-7-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVSIHIBYRHSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H4O2
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DSSTOX Substance ID

DTXSID40198076
Record name 3-Furaldehyde
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Molecular Weight

96.08 g/mol
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Physical Description

Yellow or brown liquid with an almond-like odor; [Alfa Aesar MSDS]
Record name 3-Furaldehyde
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Vapor Pressure

5.33 [mmHg]
Record name 3-Furaldehyde
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CAS No.

498-60-2
Record name 3-Furancarboxaldehyde
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Record name 3-Furaldehyde
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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